4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride
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Overview
Description
4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride is a chemical compound with the molecular formula C14H23ClN2O2. It is primarily used for research purposes and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride involves several steps. One common method includes the reaction of 4-methoxyaniline with 3-chloropropylpyrrolidine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine .
Scientific Research Applications
4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline: Similar structure but with a different substituent on the pyrrolidine ring.
4-Methoxy-3-(3-(piperidin-1-yl)propoxy)aniline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride is unique due to its specific substituents and the presence of the pyrrolidine ring. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Biological Activity
4-Methoxy-3-(3-(pyrrolidin-1-yl)propoxy)aniline hydrochloride is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methoxy Group : Enhances solubility and may influence biological interactions.
- Aniline Moiety : Known for its ability to interact with various biological targets.
- Pyrrolidine Side Chain : Imparts unique steric and electronic properties, potentially affecting receptor binding.
The molecular formula is C15H22ClN1O2, with a molecular weight of approximately 250.34 g/mol .
Preliminary studies suggest that this compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:
- Binding to Receptors : The compound may modulate the activity of neurotransmitter receptors, which could have implications in neuropharmacology.
- Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in signaling pathways related to cancer and inflammation .
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Neuropharmacological Activity : Potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier.
- Anticancer Properties : Initial findings suggest it may inhibit cell proliferation in certain cancer cell lines .
Comparative Studies
In comparison to similar compounds, this compound demonstrates unique properties that enhance its biological activity:
Compound | Key Features | Biological Activity |
---|---|---|
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline | Contains a piperazine ring | Moderate anticancer activity |
4-Methoxy-3-(3-(piperidin-1-yl)propoxy)aniline | Piperidine instead of pyrrolidine | Lower receptor affinity |
The distinct combination of the pyrrolidine ring and propoxy group contributes to its unique pharmacological profile .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound inhibited cell growth in various cancer cell lines, showing IC50 values in the low micromolar range .
- Mechanism-Based Approaches : Research highlighted its potential as a kinase inhibitor, suggesting it could selectively inhibit specific pathways involved in tumor growth .
- Neuropharmacology Trials : Early-stage trials indicated promising results in modulating neurotransmitter systems, which could lead to new treatments for neurodegenerative diseases .
Properties
Molecular Formula |
C14H23ClN2O2 |
---|---|
Molecular Weight |
286.80 g/mol |
IUPAC Name |
4-methoxy-3-(3-pyrrolidin-1-ylpropoxy)aniline;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-17-13-6-5-12(15)11-14(13)18-10-4-9-16-7-2-3-8-16;/h5-6,11H,2-4,7-10,15H2,1H3;1H |
InChI Key |
GOFLZXNCKXQVSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCCCN2CCCC2.Cl |
Origin of Product |
United States |
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